molecular formula C19H18N2O3S3 B14008377 Methyl [(2-aminophenyl)sulfanyl](3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate CAS No. 54255-29-7

Methyl [(2-aminophenyl)sulfanyl](3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate

Cat. No.: B14008377
CAS No.: 54255-29-7
M. Wt: 418.6 g/mol
InChI Key: LWPUVMFRRQVRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-aminophenyl)sulfanyl-2-(3-benzyl-4-oxo-2-sulfanylidene-thiazolidin-5-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with benzylidene derivatives, followed by cyclization to form the thiazolidinone ring. The final step involves esterification with methyl chloroacetate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminophenyl)sulfanyl-2-(3-benzyl-4-oxo-2-sulfanylidene-thiazolidin-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-aminophenyl)sulfanyl-2-(3-benzyl-4-oxo-2-sulfanylidene-thiazolidin-5-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-aminophenyl)sulfanyl-2-(3-benzyl-4-oxo-2-sulfanylidene-thiazolidin-5-yl)acetate involves its interaction with various molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The aminophenyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-aminophenyl)sulfanyl-2-(3-benzyl-4-oxo-2-sulfanylidene-thiazolidin-5-yl)acetate is unique due to its combination of a thiazolidinone ring and an aminophenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

54255-29-7

Molecular Formula

C19H18N2O3S3

Molecular Weight

418.6 g/mol

IUPAC Name

methyl 2-(2-aminophenyl)sulfanyl-2-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate

InChI

InChI=1S/C19H18N2O3S3/c1-24-18(23)16(26-14-10-6-5-9-13(14)20)15-17(22)21(19(25)27-15)11-12-7-3-2-4-8-12/h2-10,15-16H,11,20H2,1H3

InChI Key

LWPUVMFRRQVRAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1C(=O)N(C(=S)S1)CC2=CC=CC=C2)SC3=CC=CC=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.